tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate
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Overview
Description
tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11H20BrNO2 and a molecular weight of 278.19 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclopentane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while oxidation reactions can produce alcohols or ketones .
Scientific Research Applications
tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the carbamate moiety provides stability and protection to the molecule. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R)-3-(chloromethyl)cyclopentyl]carbamate
- tert-butyl N-[(1R)-3-(iodomethyl)cyclopentyl]carbamate
- tert-butyl N-[(1R)-3-(hydroxymethyl)cyclopentyl]carbamate
Uniqueness
tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8?,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWILIRJCAZVBU-YGPZHTELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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